Bitartrates can be classified based on their chemical composition and functional groups:
The synthesis of bitartrates can be achieved through various chemical processes. For example:
The synthesis often involves careful control of pH and temperature to ensure the formation of the desired bitartrate salt. For instance, potassium bitartrate crystallizes well at lower temperatures, which aids in purification.
The molecular structure of potassium bitartrate can be represented by the formula . Its structure consists of:
Bitartrates participate in various chemical reactions:
The dissociation of potassium bitartrate in water leads to the formation of tartrate ions and potassium ions:
In biological systems, bitartrates can influence metabolic pathways. For instance, they may act as buffering agents that stabilize pH levels in various physiological processes.
The buffering capacity of potassium bitartrate has been quantified with a pH range around 3.557 when saturated in solution at 25 °C.
Potassium bitartrate has been shown to have a solubility of approximately 1 g in 162 mL of water at room temperature, increasing significantly upon heating.
Bitartrates have diverse applications across several fields:
Bitartrate, systematically named as hydrogen tartrate or 3-carboxy-2,3-dihydroxypropanoate, represents a crucial anion derived from tartaric acid through deprotonation. This chemical species forms the foundation of numerous naturally occurring salts and industrially significant compounds. As the monoanionic conjugate base of tartaric acid, bitartrate exhibits distinctive chemical properties including dipolar characteristics, metal-chelating capabilities, and stereochemical complexity. Its significance spans from biochemical processes in plants to multifaceted industrial applications, with its salts serving as key components in food systems, pharmaceutical formulations, and chemical manufacturing. The unique structural features of bitartrate—characterized by two chiral centers and multiple functional groups—enable its participation in diverse chemical interactions, ranging from crystal formation in winemaking to asymmetric synthesis in advanced chemistry [1] [5].
Bitartrate (C₄H₅O₆⁻) is formally classified as the monoanionic species resulting from the single deprotonation of tartaric acid (C₄H₆O₆), a dicarboxylic acid with two hydroxyl groups. The bitartrate anion possesses a molecular weight of 149.079 g·mol⁻¹ and serves as the fundamental building block for several important salts. Chemically, it is described as a hydroxy dicarboxylate with the IUPAC name 3-carboxy-2,3-dihydroxypropanoate [1]. The tartrate system exhibits rich stereochemical diversity due to the presence of two chiral centers, leading to three distinct stereoisomeric forms that profoundly influence the properties of bitartrate salts [5]:
Table 1: Stereochemical Forms of Tartaric Acid and Corresponding Bitartrate Salts
Stereoisomer | Configuration | Optical Activity | Bitartrate Salt Characteristics |
---|---|---|---|
L-(+)-Tartaric acid | (2R,3R) | Dextrorotatory (+) | Naturally predominant form; basis for common bitartrates |
D-(-)-Tartaric acid | (2S,3S) | Levorotatory (-) | Synthetic or "unnatural" isomer; limited natural occurrence |
meso-Tartaric acid | (2R,3S) or (2S,3R) | Optically inactive | Symmetrical internal compensation; distinct crystal forms |
Common bitartrate salts include monovalent cation salts where the potassium or sodium cation neutralizes the anionic charge. These salts exhibit diverse crystalline structures and solubility profiles dictated by their specific cationic partner and the stereochemistry of the tartrate moiety [1] [5] [6]:
Table 2: Industrially Significant Bitartrate Salts and Properties
Bitartrate Salt | Chemical Formula | Common Name | Key Properties | Primary Sources |
---|---|---|---|---|
Potassium bitartrate | KC₄H₅O₆ | Cream of tartar | White crystalline powder; water solubility 0.57g/100mL (20°C) | Wine fermentation byproducts |
Sodium bitartrate | NaC₄H₅O₆ | - | Highly soluble; hygroscopic | Chemical synthesis |
Calcium bitartrate | Ca(C₄H₅O₆)₂ | - | Low solubility; forms crystalline deposits | Grape must during vinification |
Monopotassium tartrate | K₂C₄H₄O₆ | - | Neutral salt; soluble | Neutralization of tartaric acid |
The chemical behavior of bitartrate ions is governed by their acid-base properties, with pKa values of approximately 2.89 (pKa₁) and 4.40 (pKa₂) for the L-(+)-isomer. This enables bitartrate to function effectively as a buffer in biological and food systems, particularly in the pH range of 3.0-4.5. The molecule's chelating capacity arises from its adjacent hydroxyl and carboxylate groups, allowing it to form stable complexes with di- and trivalent metal ions such as calcium, magnesium, copper, and iron. This property underpins many of its industrial applications, including metal cleaning and wine stabilization [5] [6] [10].
The scientific understanding of bitartrate salts has evolved significantly through landmark discoveries in chemistry and biology. Swedish chemist Carl Wilhelm Scheele first isolated tartaric acid from tartar (potassium bitartrate) in 1769, marking the initial scientific characterization of this compound system. Scheele's extraction method laid the foundation for the industrial production of tartaric acid and its salts from winemaking byproducts [5] [6].
The most profound advancement came through the work of Louis Pasteur who, in 1847-1857, conducted pioneering investigations into the stereochemistry of tartrate salts. While studying sodium ammonium tartrate crystals under a microscope, Pasteur observed two distinct crystal forms that were mirror images of each other. Through meticulous manual separation of these crystals, he obtained two forms of tartaric acid: one that rotated polarized light to the right (dextrorotatory) and another to the left (levorotatory). This seminal work established the fundamental concept of molecular chirality and its relationship to optical activity [2] [5].
Table 3: Historical Milestones in Bitartrate Research
Year | Researcher | Discovery | Scientific Impact |
---|---|---|---|
1769 | Carl Wilhelm Scheele | First isolation of tartaric acid from potassium bitartrate | Foundation for systematic chemical study of tartrates |
1832 | Jean-Baptiste Biot | Optical activity of tartrate solutions | Established connection between molecular structure and light interaction |
1848 | Louis Pasteur | Manual resolution of racemic tartrate crystals | Discovery of molecular chirality and optical isomerism |
1857 | Louis Pasteur | Enantioselective fermentation of tartaric acid | First evidence of biological chirality discrimination |
1860 | Louis Pasteur | Stereospecific metabolism by Penicillium glaucum | Demonstrated universality of chiral recognition in biology |
The 20th century witnessed the industrial utilization of bitartrate chemistry, particularly potassium bitartrate (cream of tartar) as a critical component in baking powders, where its reaction kinetics with sodium bicarbonate proved ideal for controlled leavening. Pharmaceutical applications emerged with the development of bitartrate-containing suppositories and, more recently, its inclusion in novel drug formulations like the non-hormonal contraceptive Phexxi® (approved 2020) [6] [9].
Natural Systems
In botanical systems, bitartrate ions primarily exist as potassium and calcium salts within acidic vacuoles of fruits. Grapes (Vitis vinifera) represent the most significant natural source, containing 3-8 mg/mL of tartaric acid and its salts, predominantly in the skins and pulp. During grape maturation, tartrate exists primarily as the bitartrate anion (HC₄H₄O₆⁻) at typical fruit pH values (pH 3.0-3.8). This equilibrium establishes a crucial buffer system that maintains fruit acidity [5] [10]:
Tartaric acid ↔ Bitartrate⁻ + H⁺ (pKa = 2.98)Bitartrate⁻ ↔ Tartrate²⁻ + H⁺ (pKa = 4.34)
Post-harvest, bitartrate chemistry dominates winemaking processes. Fresh grape must exists in a state of supersaturation with respect to potassium bitartrate, with concentrations typically between 1.5-5 g/L. During fermentation, rising ethanol levels decrease salt solubility, initiating crystallization. This precipitation occurs slowly and incompletely without intervention, potentially leading to crystal formation in bottled wine—a phenomenon known as "wine diamonds." The crystallization kinetics are temperature-dependent and influenced by numerous factors including pH, ethanol content, and the presence of protective colloids like mannoproteins [4] [6]:
Table 4: Bitartrate Roles in Natural Systems
System | Primary Bitartrate Form | Concentration Range | Biological/Chemical Function |
---|---|---|---|
Grape Berries | Potassium bitartrate | 1.5-4% fresh weight | pH regulation, cation balance, microbial defense |
Wine Fermentation | Potassium/sodium bitartrate | 1.5-5 g/L | Buffer system, crystallization nuclei for stability |
Tamarin Fruit | Calcium bitartrate | 8-12% dry weight | Acid reserve, calcium storage |
Yeast Metabolism | Intracellular bitartrate | Variable | Byproduct of glyoxylate cycle; pH homeostasis |
The crystallization behavior of potassium bitartrate in wine follows complex kinetics. Initially, potassium ions associate more readily with growing crystals than bitartrate ions, creating a positive surface charge. This attracts negatively charged colloids (phenolics, polysaccharides) that can inhibit further crystal growth—a phenomenon particularly prominent in red wines. Temperature dramatically influences solubility, decreasing approximately 50% when wine is cooled from 20°C to 0°C. Winemakers exploit this property through cold stabilization (-5.5°C for 5 days), inducing crystallization before bottling [4].
Industrial Systems
Bitartrate salts serve as versatile platform chemicals across multiple industries. The food sector utilizes potassium bitartrate (cream of tartar) primarily for three functions: leavening agent (in baking powder formulations with sodium bicarbonate), stabilizer (for egg white foams and whipped cream), and crystallization inhibitor (in sugar syrups and candies). Its acidic properties (pH ~3.5 in solution) and reaction kinetics make it particularly valuable in baked goods, where it provides approximately 70% gas release during mixing, with the remainder activated by oven heat [6] [8].
Table 5: Industrial Applications of Bitartrate Salts
Industry | Primary Compound | Function | Mechanism of Action |
---|---|---|---|
Food Technology | Potassium bitartrate | Leavening agent | Acid-base reaction: KHC₄H₄O₆ + NaHCO₃ → CO₂ + KNaC₄H₄O₆ + H₂O |
Food Technology | Potassium bitartrate | Egg white stabilizer | pH reduction to protein isoelectric point (~pH 4.7); enhanced protein network |
Winemaking | Potassium bitartrate | Wine stabilization | Seeding for controlled crystallization; cold-induced precipitation |
Pharmaceuticals | Cysteamine bitartrate | Drug active ingredient | Improved solubility and bioavailability of amine drugs |
Metal Processing | Potassium bitartrate | Electropolishing agent | Chelation of metal ions; surface smoothing |
Textiles | Potassium bitartrate | Mordant | Formation of metal complexes with dyes |
The pharmaceutical industry employs bitartrate salts to enhance the solubility and stability of basic drug compounds. Cysteamine bitartrate exemplifies this application in treating cystinosis and neuronal ceroid lipofuscinosis. Bitartrate's chiral nature also enables its use in asymmetric synthesis, where it serves as a resolving agent for racemic mixtures and as a ligand in chiral catalysts [7] [9].
In materials science, potassium bitartrate finds application as a crystal growth modifier and in the production of Rochelle salt (potassium sodium tartrate tetrahydrate), which exhibits piezoelectric properties. The compound's chelating capacity underpins its use in cleaning formulations, where it effectively dissolves calcium deposits and removes metal oxides without corrosive damage to substrates [6].
The sustainable sourcing of bitartrate compounds deserves particular emphasis. Potassium bitartrate is obtained almost exclusively from winemaking byproducts—specifically, the crystalline deposits ("argol") that form on fermentation vessels and bottled wine. This industrial symbiosis transforms waste into valuable products, with global production estimated at 25,000-30,000 metric tons annually. The recovery process involves purification through recrystallization, ensuring food and pharmaceutical grade quality while contributing to circular economy principles within the wine industry [5] [6] [10].
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